2-(5-Amino-3-(cyclopropylmethyl)-1h-pyrazol-1-yl)ethan-1-ol 2-(5-Amino-3-(cyclopropylmethyl)-1h-pyrazol-1-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18259160
InChI: InChI=1S/C9H15N3O/c10-9-6-8(5-7-1-2-7)11-12(9)3-4-13/h6-7,13H,1-5,10H2
SMILES:
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol

2-(5-Amino-3-(cyclopropylmethyl)-1h-pyrazol-1-yl)ethan-1-ol

CAS No.:

Cat. No.: VC18259160

Molecular Formula: C9H15N3O

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Amino-3-(cyclopropylmethyl)-1h-pyrazol-1-yl)ethan-1-ol -

Specification

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
IUPAC Name 2-[5-amino-3-(cyclopropylmethyl)pyrazol-1-yl]ethanol
Standard InChI InChI=1S/C9H15N3O/c10-9-6-8(5-7-1-2-7)11-12(9)3-4-13/h6-7,13H,1-5,10H2
Standard InChI Key VMZLFTVDEFKCFQ-UHFFFAOYSA-N
Canonical SMILES C1CC1CC2=NN(C(=C2)N)CCO

Introduction

Structural and Chemical Characteristics

Core Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. In 2-(5-amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol, the pyrazole ring is substituted at three positions:

  • Position 1: A 2-hydroxyethyl group (-CH2CH2OH).

  • Position 3: A cyclopropylmethyl moiety (-CH2C3H5).

  • Position 5: An amino group (-NH2).

The cyclopropylmethyl group introduces steric bulk and conformational rigidity, which may enhance metabolic stability compared to linear alkyl chains . The hydroxyethyl side chain contributes to hydrophilicity, potentially improving aqueous solubility relative to non-polar analogs .

Comparative Analysis with Analogous Compounds

Data from structurally related pyrazole derivatives offers preliminary insights:

CompoundSubstituent (Position 3)Melting Point (°C)Purity (%)Hazard Statements
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethanol Methyl66–6895H302, H315, H318, H335
2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)ethanol tert-ButylNot reportedNot reportedNot available
Target compoundCyclopropylmethylInferred: 70–75Inferred: >90Likely H302, H315, H318

The cyclopropylmethyl group’s steric demand may elevate the melting point compared to the methyl analog , while the amino group’s hydrogen-bonding capacity could enhance crystallinity.

Synthesis and Reaction Pathways

Retrosynthetic Considerations

A plausible synthetic route involves:

  • Cyclopropylmethyl introduction: Alkylation of a 3-bromo-pyrazole precursor with cyclopropylmethyl bromide.

  • Amino group installation: Nitration followed by reduction or direct amination at position 5.

  • Hydroxyethyl side chain attachment: Nucleophilic substitution or Mitsunobu reaction to introduce the ethanol moiety.

For example, the synthesis of 2-(5-methyl-3-(trifluoromethyl)pyrazol-1-yl)acetic acid (from Patent EP3239145B1 ) utilizes similar alkylation strategies, suggesting adaptability for cyclopropylmethyl analogs.

Key Challenges

  • Cyclopropane stability: The strained cyclopropane ring may necessitate mild reaction conditions to prevent ring opening .

  • Regioselectivity: Ensuring substitution at position 3 requires careful control of reaction kinetics and catalysts.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Data

  • Molecular formula: C9H15N3O

  • Molecular weight: 181.24 g/mol

  • LogP (octanol-water): Estimated: 0.8–1.2 (cyclopropyl enhances lipophilicity vs. methyl ).

  • Water solubility: Estimated: 10–20 mg/mL (hydroxyethyl group improves solubility ).

Spectroscopic Signatures

  • IR spectroscopy: Expected peaks for -NH2 (3300–3500 cm⁻¹), -OH (3200–3600 cm⁻¹), and C-N (1250–1350 cm⁻¹).

  • NMR (1H):

    • Cyclopropylmethyl protons: δ 0.5–1.2 (m, 5H).

    • Hydroxyethyl chain: δ 3.6–3.8 (t, 2H, -CH2OH), δ 4.2–4.4 (t, 2H, N-CH2).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator